![molecular formula C9H8BrNO B13989373 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine is a heterocyclic compound that features a pyrano-pyridine fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by cyclization to form the pyrano-pyridine ring system. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated pyrano-pyridine compound.
Applications De Recherche Scientifique
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-3,4-dihydro-1H-pyrano[3,4-b]quinolin-1-one: Another brominated pyrano-pyridine compound with similar structural features.
4-Ethyl-4-hydroxy-8-Methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester: A related compound with different substituents.
Uniqueness
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine is unique due to its specific bromine substitution and methylene group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties. Further research and exploration of this compound could lead to new discoveries and advancements in various scientific fields.
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
8-bromo-4-methylidene-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C9H8BrNO/c1-6-4-12-5-8-7(6)2-11-3-9(8)10/h2-3H,1,4-5H2 |
Clé InChI |
OFTYZAJYXDVYNL-UHFFFAOYSA-N |
SMILES canonique |
C=C1COCC2=C(C=NC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
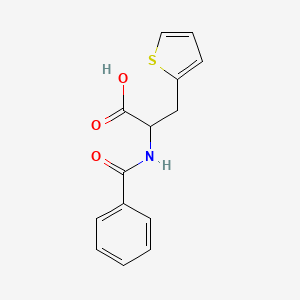
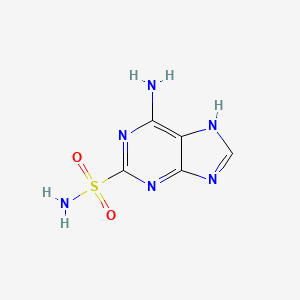

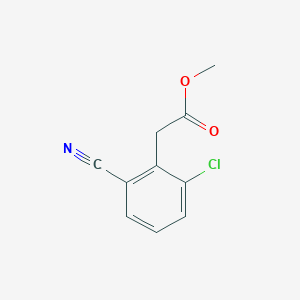

![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
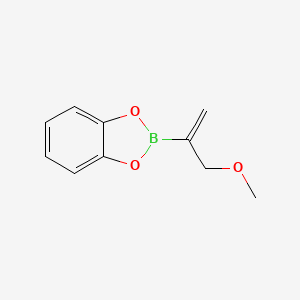

![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
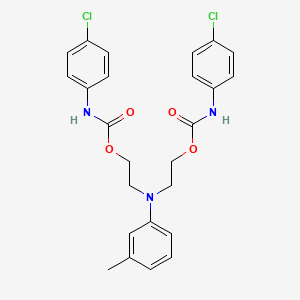
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

